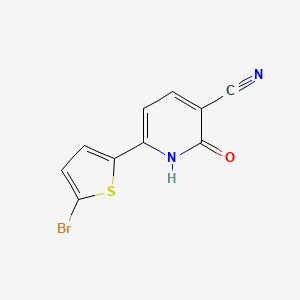

6-(5-Bromo-2-thienyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

6-(5-Bromo-2-thienyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a 5-bromo-2-thienyl group at position 6, a carbonyl group at position 2, and a cyano group at position 2. Such compounds are typically synthesized via multicomponent reactions involving cyanoacetamide derivatives, aldehydes, and ketones under reflux conditions .

Properties

IUPAC Name |

6-(5-bromothiophen-2-yl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2OS/c11-9-4-3-8(15-9)7-2-1-6(5-12)10(14)13-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLSXWVLEXEQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C2=CC=C(S2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grinding Method at Room Temperature

A notable method involves mechanochemical grinding of reactants at ambient temperature, which offers a solvent-free or minimal solvent approach:

- Reactants: Sodium 3-(5-bromothiophen-2-yl)-3-oxoprop-1-en-1-olate (or analogous thiophene-substituted ketoesters), cyanothioacetamide or 2-cyanoacetohydrazide, and catalytic acetic acid.

- Procedure: The mixture is ground thoroughly with a pestle in an open mortar for 3–5 minutes until a melt forms, then grinding continues for an additional 5–10 minutes.

- Outcome: The reaction mixture solidifies, and the product is isolated by washing with water and recrystallization.

- Advantages: This method avoids harsh conditions and solvents, providing good yields of the fused pyridine derivatives.

- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC).

This approach was successfully used to prepare analogues of 6-(5-bromo-2-thienyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with good yields and purity.

Reflux Condensation in Polar Aprotic Solvents

Another common method involves refluxing the reactants in solvents like N,N-dimethylformamide (DMF):

- Reactants: 6-(5-bromothiophen-2-yl)-2-mercaptonicotinonitrile or similar thio derivatives, potassium hydroxide, and alkylating agents such as chloroacetone.

- Procedure: The mixture is refluxed in DMF with potassium hydroxide, often leading to addition and dehydrochlorination reactions.

- Outcome: Formation of the 2-oxo dihydropyridine carbonitrile core with substitution at the thiophene ring.

- Spectral Evidence: IR spectra show characteristic CN and CO stretching bands (~2218 cm⁻¹ and ~1700 cm⁻¹), and ^1H-NMR confirms methyl or other substituent signals.

This method is suitable for introducing various substituents on the dihydropyridine ring after initial formation.

Biginelli-Type Multicomponent Condensation

A related synthetic route employs Biginelli condensation involving:

- Starting materials: Thiophene-2-carbaldehyde, cyanoethylacetate, and thiourea.

- Procedure: These are condensed under acidic or basic conditions to form dihydropyrimidine derivatives, which can be further modified to yield the target dihydropyridine carbonitrile.

- Intermediate transformations: Methylation using methyl iodide and potassium carbonate in DMF to obtain methylated derivatives, followed by hydrazine hydrate treatment to form hydrazineyl intermediates.

- Application: Though this route is more common for dihydropyrimidines, it provides a framework adaptable for dihydropyridine synthesis with thiophene substituents.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Spectral Characterization

- IR Spectroscopy: Characteristic absorption bands for nitrile (CN) groups around 2218–2233 cm⁻¹ and carbonyl (C=O) groups near 1670–1700 cm⁻¹ confirm the presence of key functional groups in the dihydropyridine ring system.

- NMR Spectroscopy: ^1H-NMR spectra reveal singlets corresponding to methyl groups (δ ~2.39 ppm) and aromatic protons of the thiophene ring, supporting the successful synthesis of the target compound.

- Elemental Analysis and LC-MS: These techniques confirm the molecular formula and purity of the synthesized compounds, with found values closely matching calculated elemental percentages and expected molecular ion peaks.

- Reaction Monitoring: Thin-layer chromatography (TLC) is used extensively to monitor reaction progress in grinding and reflux methods.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromo-2-thienyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , a method widely used for forming carbon-carbon bonds. This reaction utilizes a boronic acid and a halide in the presence of a palladium catalyst, allowing for high yield and purity in industrial production settings.

Chemistry

6-(5-Bromo-2-thienyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it valuable for creating derivatives with tailored properties.

Biological Activities

Research has indicated potential antimicrobial and anticancer properties associated with this compound. Studies have focused on its interaction with specific molecular targets, suggesting that the bromothiophene moiety may inhibit enzyme activity or receptor functions.

Medicinal Chemistry

Due to its unique structural features, this compound is being explored as a potential drug candidate . The nitrile group enhances binding affinity to target molecules, which may improve therapeutic efficacy in treating various diseases.

Material Science

In the field of materials science, this compound is utilized in the development of advanced materials such as organic semiconductors and photovoltaic devices . Its electronic properties are advantageous for applications in electronics and energy conversion technologies.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity | Investigated the compound's effect on cancer cell lines | Showed significant inhibition of cell proliferation in various cancer types |

| Antimicrobial Properties | Examined against bacterial strains | Demonstrated effective antibacterial activity compared to standard antibiotics |

| Material Development | Explored its use in organic photovoltaics | Achieved improved efficiency due to enhanced charge transport properties |

Mechanism of Action

The mechanism of action of 6-(5-Bromo-2-thienyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 4 and 6 of the pyridine ring significantly influence melting points, solubility, and reactivity. For example:

- 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (): Melting point: Not explicitly reported.

- 4-(4-Bromophenyl)-6-(4-fluorobenzyloxy)phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile ():

- Melting point: 160–162°C.

- Yield: 63%.

- The bromophenyl and fluorobenzyloxy groups improve lipophilicity, aiding membrane permeability in biological systems.

Table 1: Substituent Impact on Key Properties

Key Research Findings

Electronic Effects : Bromine and thienyl groups increase electrophilicity, enhancing interactions with biological targets like kinases or DNA .

Solubility Trade-offs : Bulky substituents (e.g., naphthalen-1-yl) reduce aqueous solubility but improve binding affinity in hydrophobic pockets .

Synthetic Flexibility : The pyridine-3-carbonitrile scaffold allows modular substitution, enabling tailored pharmacokinetic profiles .

Biological Activity

6-(5-Bromo-2-thienyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound notable for its unique structural features, including a bromothiophene moiety, a pyridine ring, and a nitrile group. This combination imparts distinct chemical properties that are being explored for various biological activities, particularly in the fields of antimicrobial and anticancer research.

- Chemical Formula : C₁₀H₅BrN₂OS

- CAS Number : 1144460-95-6

- Molecular Weight : 273.13 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromothiophene moiety may inhibit enzyme activities or receptor functions, while the nitrile group can facilitate binding to target molecules, enhancing efficacy in biological assays .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that this compound has:

- Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 62.5 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Bactericidal effects demonstrated through time-kill assays, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest it may inhibit cancer cell proliferation. The mechanism appears to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways crucial for tumor growth and survival .

Comparative Biological Activity

To better understand the efficacy of this compound, a comparison with similar compounds can be insightful.

| Compound Name | Structure | MIC (μM) | Activity Type |

|---|---|---|---|

| Compound A | Similar structure | 15.625 | Antibacterial |

| Compound B | Different structure | 31.250 | Antifungal |

| Compound C | Similar structure | 7.81 | Anticancer |

This table illustrates that while some compounds exhibit lower MIC values, the unique structure of our compound may confer distinct advantages in specific applications.

Study on Antimicrobial Efficacy

A study published in ACS Omega evaluated the antimicrobial effects of several derivatives similar to this compound. The results indicated that this compound had comparable or superior activity against resistant strains of bacteria when measured against standard antibiotics like ciprofloxacin .

Investigation into Anticancer Properties

Another research effort focused on assessing the anticancer potential of this compound against various cancer cell lines. The findings revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis in treated cells compared to control groups .

Q & A

Q. Q1. What is the standard synthetic route for preparing 6-(5-Bromo-2-thienyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile?

A1. The compound is synthesized via a cyclization reaction. A typical protocol involves refluxing a ketone derivative (e.g., 5-bromo-2-thienyl acetophenone) with an aldehyde (e.g., substituted benzaldehyde), ethyl cyanoacetate, and ammonium acetate in ethanol. The reaction proceeds under reflux for 10–20 hours, followed by precipitation and recrystallization from DMF/ethanol (1:2) . Characterization is performed using FTIR (to confirm C≡N and C=O stretches), , , and mass spectrometry to verify molecular ion peaks .

Q. Q2. How are substituents on the pyridine core optimized for enhanced reactivity?

A2. Substituent effects are studied by varying aldehydes (e.g., electron-donating vs. electron-withdrawing groups). For example, 4-bromo benzaldehyde introduces bromine for potential halogen bonding, while 4-methoxy benzaldehyde enhances solubility. Reaction yields and purity are monitored via TLC and HPLC, with optimization of molar ratios (e.g., 2.5 mmol aldehyde:2.5 mmol ethyl cyanoacetate) and catalyst loading (e.g., ammonium acetate as a Brønsted acid) .

Advanced Synthesis and Reaction Optimization

Q. Q3. How can ultrasound irradiation improve the synthesis of dihydropyridine derivatives?

A3. Ultrasound reduces reaction time (from 20 hours to 2–4 hours) by enhancing mass transfer and cavitation effects. For example, in one-pot cyclocondensation reactions, ultrasound irradiation achieves 70–85% yields compared to 50–60% under conventional heating. This method is particularly effective for sterically hindered substrates .

Q. Q4. What strategies resolve low yields in cyclization reactions?

A4. Low yields often arise from competing side reactions (e.g., aldol condensation). Mitigation strategies include:

- Solvent optimization: Ethanol is preferred for its polarity and boiling point.

- Catalyst screening: Ammonium acetate (20 mmol) is superior to other bases like piperidine.

- Temperature control: Reflux at 80–90°C minimizes decomposition of sensitive intermediates .

Biological Evaluation

Q. Q5. What in vitro assays are used to evaluate antioxidant activity?

A5. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard. Compounds are tested at 12 ppm, with ascorbic acid (82.71% activity) as a positive control. For example, bromophenyl-substituted derivatives show >67% activity due to electron-withdrawing groups stabilizing radical intermediates .

Q. Q6. How are anticancer activities quantified, and what are key findings?

A6. Cytotoxicity is assessed via MTT assays against cancer cell lines (e.g., Huh7, U251). IC values are calculated; fluorophenyl-substituted derivatives exhibit IC values as low as 2.4 µM, outperforming 5-fluorouracil (7.2 µM). Activity correlates with electron-deficient aromatic rings enhancing DNA intercalation .

ADMET and Molecular Modeling

Q. Q7. How are molecular docking studies performed to predict binding affinity?

A7. Docking uses Py-Rx and BIOVIA Discovery Studio 2021. Ligands are energy-minimized, and binding poses are evaluated in target proteins (e.g., survivin). Key interactions include hydrogen bonding with Thr34 and hydrophobic contacts with Phe92. Binding affinities (kcal/mol) correlate with MIC values for antibacterial activity .

Q. Q8. What ADMET properties are critical for lead optimization?

A8. Key parameters include:

- Lipophilicity (LogP): Optimal range 2–3 for blood-brain barrier penetration.

- Metabolic stability: Cyano groups reduce CYP450-mediated oxidation.

- Toxicity: Ames test for mutagenicity and hERG inhibition screening .

Data Analysis and Contradictions

Q. Q9. How to interpret discrepancies in antioxidant activity between similar derivatives?

A9. For example, 4-bromo derivatives show 79.05% DPPH scavenging vs. 17.55% for methoxy-substituted analogs. Bromine’s electronegativity enhances radical stabilization, while methoxy groups may sterically hinder interaction with DPPH radicals. Substituent position (para vs. meta) also impacts resonance effects .

Q. Q10. Why do in vitro and in vivo activities sometimes diverge?

A10. Poor bioavailability or rapid metabolism (e.g., glucuronidation of hydroxyl groups) can reduce in vivo efficacy. Pharmacokinetic studies (e.g., plasma half-life in rodents) and prodrug strategies (e.g., acetyl-protected derivatives) address these issues .

Tables for Key Data:

| Property | Example Values | Reference |

|---|---|---|

| Antioxidant Activity | 79.05% (Br-substituted), 17.55% (OMe) | |

| Anticancer IC | 2.4 µM (Huh7), 7.2 µM (A375) | |

| Molecular Docking Score | -8.9 kcal/mol (survivin protein) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.